Structural Absence of 5-Hydroxy Group vs. Active Tolvaptan
Tolvaptan (CAS 150683-30-0) possesses a 5-hydroxy group on the benzazepine ring that is essential for high-affinity binding to the vasopressin V2 receptor, with reported Ki values of 0.06 nM (V2) and 12.3 nM (V1a) . In contrast, 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 137982-91-3) contains a 5-oxo (=O) group instead of the 5-hydroxy (-OH) group, structurally precluding the hydrogen-bonding interaction critical for V2 receptor engagement . No V2 receptor binding or functional antagonist activity has been reported for this compound.
| Evidence Dimension | Vasopressin V2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No V2 receptor binding activity reported (5-oxo group present) |
| Comparator Or Baseline | Tolvaptan: Ki = 0.06 nM (V2); Ki = 12.3 nM (V1a) |
| Quantified Difference | Functional V2 binding absent in target compound vs. sub-nanomolar affinity for Tolvaptan (>10,000-fold difference inferred from structural absence of 5-OH) |
| Conditions | Radioligand binding assay using human V2 and V1a receptors expressed in HeLa cells |
Why This Matters
This structural difference defines the compound's role: it is a non-pharmacologically active synthetic intermediate, not a V2 antagonist, and must be chromatographically resolved from the active API Tolvaptan during impurity profiling.
